molecular formula C16H17FN2S B1213415 Tiflucarbine CAS No. 89875-86-5

Tiflucarbine

Cat. No.: B1213415
CAS No.: 89875-86-5
M. Wt: 288.4 g/mol
InChI Key: BNKIWXODDDABSJ-UHFFFAOYSA-N
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Description

Tiflucarbine is a structurally novel compound known for its potential antidepressant activity. It acts as a non-selective agonist for serotonin receptors, specifically targeting both 5-HT1 and 5-HT2 receptors . This compound has shown promise in various scientific studies due to its unique mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of tiflucarbine involves several steps, starting with the preparation of the tetrahydrothieno-7-carboline derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Tiflucarbine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Tiflucarbine exerts its effects by binding to central serotonin receptors, specifically 5-HT1 and 5-HT2 receptors. This binding leads to the modulation of serotonin levels in the brain, which is associated with its antidepressant effects. Additionally, this compound acts as a dual inhibitor of protein kinase C and calmodulin, which are involved in various cellular processes .

Comparison with Similar Compounds

Tiflucarbine is unique due to its dual action on serotonin receptors and protein kinase C/calmodulin inhibition. Similar compounds include:

These compounds highlight the uniqueness of this compound in its dual inhibitory action and its potential therapeutic applications.

Properties

CAS No.

89875-86-5

Molecular Formula

C16H17FN2S

Molecular Weight

288.4 g/mol

IUPAC Name

14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene

InChI

InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3

InChI Key

BNKIWXODDDABSJ-UHFFFAOYSA-N

SMILES

CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C

Canonical SMILES

CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C

Key on ui other cas no.

89875-86-5

Synonyms

9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate
tiflucarbine
TVX P 4495
TVX-P-4495

Origin of Product

United States

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